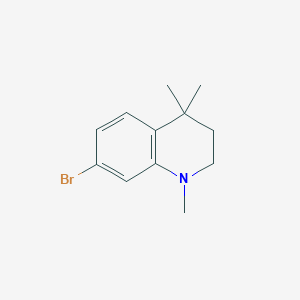
5-Brom-6-chlor-3-indolyl-α-D-galactopyranosid
Übersicht
Beschreibung
(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C14H15BrClNO6 and its molecular weight is 408.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lac-Gen-Detektionssysteme
Diese Verbindung dient als Substrat für α-Galactosidase, die nach enzymatischer Wirkung in einen unlöslichen indigo-blauen Chromophor umgewandelt wird. Diese Eigenschaft macht sie besonders nützlich für den Nachweis von Lac-Genexpressionsystemen durch verschiedene Methoden wie Immunoblotting, Immunzytochemie und histologische Anwendungen .
Differenzierung mikrobieller Arten
Sie wird in der Mikrobiologie eingesetzt, um das Vorhandensein des Galactosidase-Enzyms in Hefen und Bakterienarten Bifido von Lactobacillus in der Familie der Enterobacteriaceae zu unterscheiden . Diese Differenzierung ist entscheidend für das Verständnis der mikrobiellen Zusammensetzung in verschiedenen Umgebungen.
Pharmazeutisches Zwischenprodukt
Die Verbindung wurde als pharmazeutisches Zwischenprodukt verwendet, um die Toxizität in bestimmten Formulierungen zu reduzieren .
Enzymsubstrat in Diagnostika
Als Enzymsubstrat wird es in Diagnostika eingesetzt und liefert einen kolorimetrischen Assay, der bei der Identifizierung der β-Galactosidase-Aktivität in Bakterienkolonien hilft .
Sanitäranalyse
Eine verwandte chromogene Verbindung hat sich als nützlich für die schnelle, spezifische differentielle Identifizierung von Escherichia coli bei der sanitären Analyse von Schalentieren und Abwasser erwiesen .
Chromogenes Kulturmedium
Es ist in chromogenen Kulturmedien enthalten und liefert einen magentafarbenen Niederschlag, der bei der visuellen Identifizierung während mikrobieller Kultivierungsprozesse hilft .
Biochemische Analyse
Biochemical Properties
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is a substrate for the enzyme β-galactosidase . When cleaved by β-galactosidase, it yields a magenta precipitate . This color change is used to detect the presence of the enzyme in various biological systems, including yeasts and bacteria .
Cellular Effects
The presence of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in a cellular environment can be used to monitor the activity of β-galactosidase . The production of the magenta precipitate upon cleavage by the enzyme provides a visual indicator of enzyme activity, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase . This cleavage results in the production of a magenta precipitate, providing a visual indicator of the enzyme’s activity .
Temporal Effects in Laboratory Settings
Over time, the intensity of the magenta color produced by the hydrolysis of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside can be used to monitor the activity of β-galactosidase . This allows researchers to track the enzyme’s activity over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in animal models would depend on the presence and activity of β-galactosidase. Higher dosages would likely result in a more intense magenta coloration, indicating higher enzyme activity .
Metabolic Pathways
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is involved in the metabolic pathway of the enzyme β-galactosidase . The enzyme cleaves the compound, resulting in the production of a magenta precipitate .
Transport and Distribution
The transport and distribution of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside within cells and tissues would depend on the presence and activity of β-galactosidase . The compound can be used to visualize the distribution of the enzyme within cells and tissues .
Subcellular Localization
The subcellular localization of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside would depend on the localization of β-galactosidase . The compound can be used to visualize the localization of the enzyme within cells .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219779 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198402-60-7 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



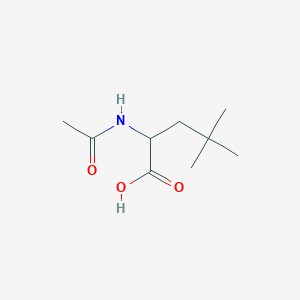


![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
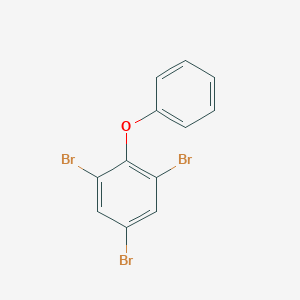

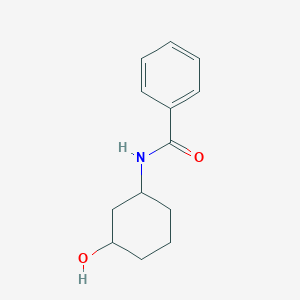
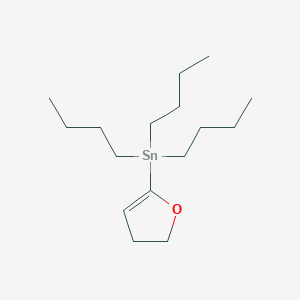


![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
